2-Benzylcyclopentanone

Catalog No.
S758762
CAS No.
2867-63-2
M.F
C12H14O
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzylcyclopentanone

CAS Number

2867-63-2

Product Name

2-Benzylcyclopentanone

IUPAC Name

2-benzylcyclopentan-1-one

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C12H14O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2

InChI Key

TVKMRMXVNWHKTF-UHFFFAOYSA-N

SMILES

C1CC(C(=O)C1)CC2=CC=CC=C2

Canonical SMILES

C1CC(C(=O)C1)CC2=CC=CC=C2

Precursor for Organic Synthesis

The key functional group in 2-benzylcyclopentanone is the ketone (C=O). This reactive group allows chemists to transform the molecule into various complex organic structures. Studies have shown its utility as a starting material for the synthesis of cyclopentane derivatives with potential biological activities []. For instance, one research group successfully converted 2-benzylcyclopentanone into a series of cyclopentane-based compounds exhibiting anti-inflammatory properties [].

2-Benzylcyclopentanone is an organic compound with the molecular formula C12H14OC_{12}H_{14}O. It features a cyclopentanone ring substituted with a benzyl group at the second position. This compound is classified as a ketone, characterized by the presence of a carbonyl group (C=O) within a cyclic structure. The compound is recognized for its unique structural properties, which influence its chemical behavior and potential applications in various fields.

There is no known specific biological role for 2-Benzylcyclopentanone. As mentioned earlier, its significance lies in its potential as a synthetic intermediate for the preparation of more complex molecules with desired biological activities.

  • Potential irritant: The ketone group might irritate skin and eyes upon contact.
  • Flammable: Organic compounds with aromatic rings and carbon chains are generally flammable.
Due to its functional groups. Key reactions include:

  • Cannizzaro Reaction: In the presence of strong bases, 2-benzylcyclopentanone may undergo disproportionation, yielding both an alcohol and a carboxylic acid. This reaction is typical for non-enolizable aldehydes but can also apply to certain ketones under specific conditions .
  • Hydrogenation: The compound can be reduced to form corresponding alcohols using hydrogenation techniques, particularly when catalyzed by transition metals .
  • Aldol Condensation: 2-Benzylcyclopentanone can engage in aldol reactions, forming β-hydroxy ketones or α,β-unsaturated ketones depending on the reaction conditions and reactants used .

Research indicates that 2-benzylcyclopentanone exhibits various biological activities. Preliminary studies suggest potential antimicrobial properties, although comprehensive studies are necessary to confirm efficacy and mechanisms of action. Its structural similarity to other bioactive compounds may contribute to its interaction with biological targets.

Several methods exist for synthesizing 2-benzylcyclopentanone:

  • From Benzyl Chloride: A commonly employed method involves reacting benzyl chloride with cyclopentanone in the presence of a base such as sodium hydroxide or lithium iodide, achieving moderate yields .
  • Hydrogenation of 2-Benzoylcyclopentanone: Another synthetic route involves hydrogenating 2-benzoylcyclopentanone under acidic conditions, using phosphoric acid as a catalyst .
  • Organic Syntheses Procedure: A detailed procedure outlines the use of lithium iodide dihydrate as a catalyst, achieving a yield of approximately 77% after refluxing for several hours .

2-Benzylcyclopentanone finds applications across various industries:

  • Flavor and Fragrance Industry: Due to its pleasant aroma, it is utilized in perfumes and flavorings.
  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development, particularly in antimicrobial formulations.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds.

2-Benzylcyclopentanone shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeNotable Features
CyclopentanoneSimple KetoneLacks aromatic substitution; more reactive
BenzylacetoneAromatic KetoneContains an additional methyl group; more volatile
BenzylcyclohexanoneCyclic KetoneLarger ring structure; different reactivity
2-Benzyl-2-carbomethoxycyclopentanoneEsterified KetoneContains an ester functional group; higher polarity

The unique feature of 2-benzylcyclopentanone lies in its specific cyclopentane ring structure combined with the benzyl group, which influences both its chemical reactivity and potential applications compared to similar compounds.

2-Benzylcyclopentanone, a cyclopentanone derivative with a benzyl substituent at the α-position, has been a subject of organic synthesis research since the mid-20th century. Early synthetic protocols, such as those documented in Organic Syntheses (Vol. 5, 1973), employed benzyl chloride and 2-carbomethoxycyclopentanone in the presence of sodium in toluene, followed by hydrolysis with collidine and lithium iodide to isolate the compound. This foundational work established its role as a versatile intermediate. Modern methods, including hydrogenation of 2-benzoylcyclopentanone under 0.1–2 MPa pressure, were patented in 2013, reflecting evolving synthetic strategies.

Significance in Organic Chemistry

2-Benzylcyclopentanone serves as a critical substrate in asymmetric catalysis, enzymatic oxidations, and lactone synthesis. Its structural versatility enables participation in Baeyer–Villiger oxidations, where lipase-mediated reactions in deep eutectic solvents (DES) achieve >92% conversion to lactones. Additionally, its benzyl group facilitates regioselective modifications, making it valuable for studying reaction mechanisms, such as [2+2] photodimerization in solid-state chemistry.

General Structural Features

PropertyValueSource
Molecular FormulaC₁₂H₁₄O
Molecular Weight174.24 g/mol
Density1.038–1.065 g/cm³
Boiling Point265.23–285.1°C
Flash Point118.7°C
InChIKeyTVKMRMXVNWHKTF-UHFFFAOYSA-N

The compound’s structure comprises a cyclopentanone ring with a benzyl group at position 2, creating steric and electronic environments that influence reactivity.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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